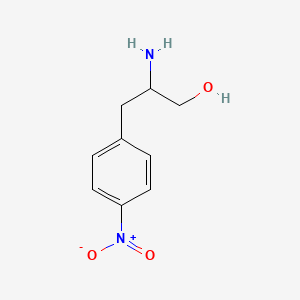

b-Amino-4-nitrobenzenepropanol

Übersicht

Beschreibung

The compound β-Amino-4-nitrobenzenepropanol is not directly mentioned in the provided papers. However, the papers do discuss various nitrobenzene derivatives and their reactions, which can be relevant to understanding the chemistry of similar compounds. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is described as a simple Fischer esterification reaction . Additionally, the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals are discussed, indicating the importance of hydrogen bonding in the structural formation of these compounds .

Synthesis Analysis

The synthesis of nitrobenzene derivatives can be complex and varied. For example, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids involves coupling to polyethylene glycol derivatives . Another synthesis method for a nitrobenzene derivative, specifically 4-amino-3-nitrobenzoic acid methyl ester, uses a one-pot Fischer esterification reaction . These methods highlight the versatility in synthesizing nitrobenzene derivatives, which could be extrapolated to the synthesis of β-Amino-4-nitrobenzenepropanol.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is crucial for their reactivity and properties. The crystal structure of 2-amino-4-nitrobenzoic acid shows an eight-membered synthon, which is replaced by carboxylic acid···N-pyridine hydrogen bonds in its cocrystals . This indicates that the molecular structure of nitrobenzene derivatives can significantly change upon cocrystallization, affecting their chemical behavior.

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions. For instance, 4-nitrobenzyl(α-amino)phosphonic acids treated with aqueous sodium hydroxide undergo a C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives . This example of an intramolecular redox reaction demonstrates the reactivity of the nitro group in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and functional groups. The reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) to form fluorescent derivatives indicates the potential for nitrobenzene derivatives to participate in reactions that result in products with unique properties, such as fluorescence . The hydrogen bonding in 4-nitrobenzene-1,2-diamine and its hydrohalide salts also affects their solid-state structures, which can influence their physical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations of Functionalized β-Amino Acid Derivatives

β-Amino acids, including derivatives similar to β-Amino-4-nitrobenzenepropanol, have garnered interest in drug research due to their biological relevance. Metathesis reactions, such as ring-opening, ring-closing, and cross metathesis, are extensively utilized to access alicyclic β-amino acids and their densely functionalized derivatives. These synthetic routes offer selective and stereocontrolled methodologies, highlighting their versatility, robustness, and efficiency in the creation of new molecular entities for medicinal chemistry (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological Properties of Nitroxyl Radicals Conjugates

The introduction of nitroxyl radicals into molecules, including amino acid derivatives, has been shown to enhance or modify biological activity, reduce general toxicity, or increase selective cytotoxicity. Conjugates of natural compounds with nitroxyl radicals, including those related to β-Amino-4-nitrobenzenepropanol, serve as a basis for creating new pharmacological agents. This area of medicinal chemistry is rapidly developing, with potential applications in treating and preventing severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Role of β-Alanine in Plants

β-Alanine, a non-proteinogenic amino acid, plays a unique role in plants, including functions in stress response, lignin biosynthesis, and ethylene production. This insight into β-alanine's biosynthesis and metabolism in plants provides a foundation for understanding the broader applications of β-amino acids in biological systems and their potential uses in agricultural biotechnology (Parthasarathy, Savka, & Hudson, 2019).

Advanced Oxidation Processes for Pharmaceutical Degradation

Advanced oxidation processes (AOPs) are employed to degrade various pharmaceutical compounds, including those related to β-Amino-4-nitrobenzenepropanol, in aqueous media. This research area focuses on understanding the kinetics, mechanisms, and by-products of degradation, contributing to environmental science and engineering efforts to mitigate pharmaceutical pollution (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

The safety information available indicates that b-Amino-4-nitrobenzenepropanol has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P305+351+338, and P302+352 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Eigenschaften

IUPAC Name |

2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-Amino-4-nitrobenzenepropanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)

![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)